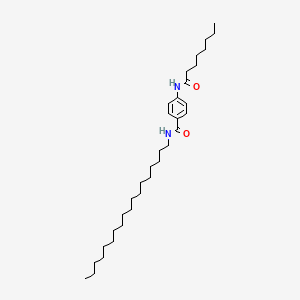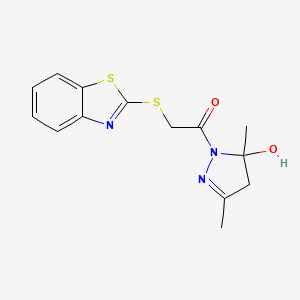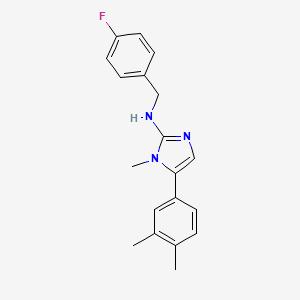![molecular formula C18H21N3O3 B15020835 N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B15020835.png)
N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE is a Schiff base hydrazone compound. Schiff base hydrazones are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE typically involves the condensation reaction between a substituted hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the Schiff base hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the hydrazone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted furan or hydrazone compounds.
Aplicaciones Científicas De Investigación
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or disrupt biological pathways . The hydrazone group can also participate in redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)hexanamide
- N-(4-{N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)hexanamide
Uniqueness
N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s reactivity and potential for forming stable complexes, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C18H21N3O3 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-4-(hexanoylamino)benzamide |
InChI |
InChI=1S/C18H21N3O3/c1-2-3-4-7-17(22)20-15-10-8-14(9-11-15)18(23)21-19-13-16-6-5-12-24-16/h5-6,8-13H,2-4,7H2,1H3,(H,20,22)(H,21,23)/b19-13+ |
Clave InChI |
WTBOWBSUMFIOSF-CPNJWEJPSA-N |
SMILES isomérico |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2 |
SMILES canónico |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~,N~2~'-(benzene-1,3-diyldimethanediyl)bis[N~1~-(2,4-dimethylphenyl)ethanediamide]](/img/structure/B15020753.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15020766.png)
![5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15020770.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B15020772.png)

![3-(Adamantane-1-carbonyl)-2-(4-fluorophenyl)-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile](/img/structure/B15020776.png)
![(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15020781.png)
![N'-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15020794.png)
![6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15020798.png)

![(3E)-1-{[cyclohexyl(methyl)amino]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15020806.png)

![2-(benzylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B15020830.png)
![1-Methyl-2-oxo-2-phenylethyl 4-(1,3-dihydro-4-methyl-1,3-dioxo-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B15020843.png)
